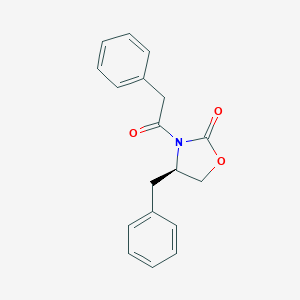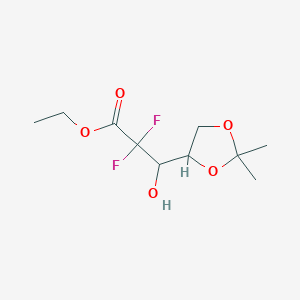![molecular formula C17H24N2O3S B051911 Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate CAS No. 120165-65-3](/img/structure/B51911.png)
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate, also known as MitoBloCK-7, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in the study of mitochondrial dynamics, which is the process by which mitochondria, the powerhouse of the cell, undergo changes in shape, size, and distribution within the cell.
Mécanisme D'action
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate selectively inhibits mitochondrial fission by targeting the protein DRP1, which is a key regulator of mitochondrial fission. DRP1 is recruited to the mitochondrial outer membrane, where it forms a ring-like structure that constricts and divides the mitochondria. Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate inhibits the recruitment of DRP1 to the mitochondrial outer membrane, thereby preventing mitochondrial fission.
Effets Biochimiques Et Physiologiques
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate selectively inhibits mitochondrial fission without affecting other cellular processes. In vivo studies have shown that Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate can cross the blood-brain barrier and selectively inhibit mitochondrial fission in the brain. This has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where mitochondrial dysfunction is a contributing factor.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has several advantages for lab experiments. It is a selective inhibitor of mitochondrial fission, which allows for the study of mitochondrial dynamics without affecting other cellular processes. It can be used in both in vitro and in vivo studies, and it can cross the blood-brain barrier, allowing for the study of mitochondrial dynamics in the brain. However, there are also limitations to using Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, the synthesis of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for research involving Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on mitochondrial dynamics in other cell types and tissues. Additionally, further research is needed to fully understand the long-term effects and potential side effects of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate involves a multi-step process that starts with the reaction of 2-amino-6-methoxy-4,5,7-trimethylbenzothiazole with ethyl 4-bromobutanoate to form the intermediate product, ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate. This intermediate product is then subjected to a series of reactions involving palladium-catalyzed coupling and deprotection to yield the final product, Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate.
Applications De Recherche Scientifique
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to have potential applications in the study of mitochondrial dynamics. Mitochondrial dynamics play a crucial role in cellular processes such as energy production, cell signaling, and apoptosis. Dysregulation of mitochondrial dynamics has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to selectively inhibit mitochondrial fission, a process by which mitochondria divide and distribute within the cell. This inhibition of mitochondrial fission has been shown to have potential therapeutic applications in diseases where mitochondrial dysfunction is a contributing factor.
Propriétés
Numéro CAS |
120165-65-3 |
|---|---|
Nom du produit |
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
Formule moléculaire |
C17H24N2O3S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C17H24N2O3S/c1-6-22-13(20)8-7-9-18-17-19-14-10(2)11(3)15(21-5)12(4)16(14)23-17/h6-9H2,1-5H3,(H,18,19) |
Clé InChI |
FEAFRSXMFKTQOE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)OC)C |
SMILES canonique |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)OC)C |
Synonymes |
Butanoic acid, 4-[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



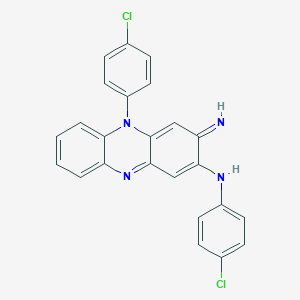
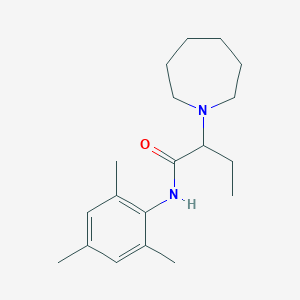
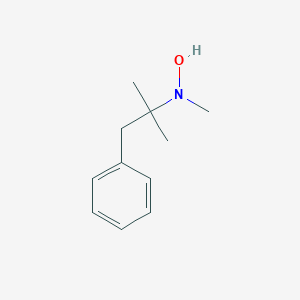
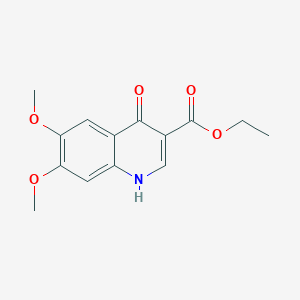
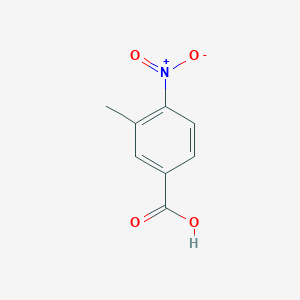
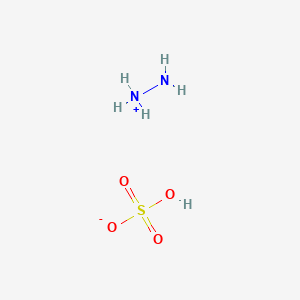

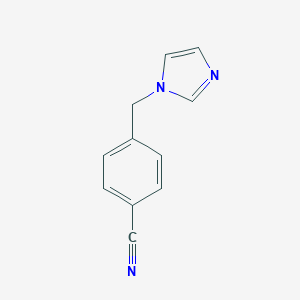
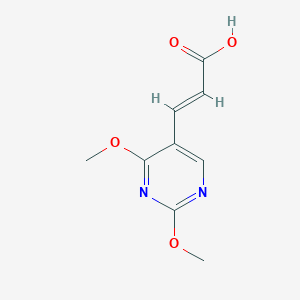
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)


